molecular formula C19H29N3O3S B5968144 N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B5968144
M. Wt: 379.5 g/mol
InChI Key: TXHDMJJGSCFFRF-UHFFFAOYSA-N
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Description

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an azocane moiety and a thiolane ring with a dioxo group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine derivative, followed by the introduction of the azocane group through nucleophilic substitution. The thiolane ring is then incorporated via a cyclization reaction, and the final acetamide group is introduced through amidation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the azocane moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine or azocane derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, the compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: In industrial applications, the compound is explored for its potential use in materials science, including the development of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The pyridine ring and azocane moiety are crucial for its binding affinity, while the thiolane ring may play a role in modulating its activity.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness: N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide stands out due to its combination of a pyridine ring, azocane moiety, and thiolane ring

Properties

IUPAC Name

N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c23-18(13-16-8-12-26(24,25)15-16)21-14-17-7-6-9-20-19(17)22-10-4-2-1-3-5-11-22/h6-7,9,16H,1-5,8,10-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHDMJJGSCFFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2=C(C=CC=N2)CNC(=O)CC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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